N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
CAS No.: 946217-78-3
Cat. No.: VC5691868
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946217-78-3 |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.42 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H19N3O3S/c1-23-12-6-4-5-11(9-12)18-15(21)10-24-16-13-7-2-3-8-14(13)19-17(22)20-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)(H,19,20,22) |
| Standard InChI Key | HETICIAZKVITPM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, reflects its intricate architecture. Key features include:
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Hexahydroquinazoline core: A partially saturated bicyclic system comprising pyrimidine and benzene rings fused with a cyclohexane moiety.
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Sulfanyl-acetamide linkage: A thioether (-S-) bridge connecting the quinazolinone core to an acetamide group.
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3-Methoxyphenyl substituent: An aromatic ring with a methoxy (-OCH₃) group at the meta position.
| Property | Value |
|---|---|
| CAS No. | 946217-78-3 |
| Molecular Formula | C₁₇H₁₉N₃O₃S |
| Molecular Weight | 345.42 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
The presence of both hydrophilic (acetamide, methoxy) and hydrophobic (aromatic, cyclohexane) regions suggests balanced solubility properties, potentially enhancing membrane permeability.
Synthesis and Manufacturing Processes
General Synthetic Strategies
The synthesis of N-(3-methoxyphenyl)-2-[(2-oxo-hexahydroquinazolin-4-yl)sulfanyl]acetamide likely follows a multi-step sequence common to quinazolinone derivatives:
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Formation of the Hexahydroquinazolinone Core: Cyclocondensation of cyclohexanone with urea or thiourea under acidic conditions generates the 2-oxo-hexahydroquinazolin-4-one scaffold.
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Introduction of the Sulfanyl Group: Nucleophilic substitution at the C4 position using a thiol-containing reagent (e.g., mercaptoacetic acid) introduces the sulfanyl-acetamide moiety.
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Coupling with 3-Methoxyaniline: Amide bond formation between the acetic acid derivative and 3-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimization Challenges
Key challenges in scaling up production include:
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Regioselectivity: Ensuring substitution occurs exclusively at the C4 position of the quinazolinone ring.
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Oxidation Sensitivity: The thioether linkage may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, necessitating inert atmospheres during synthesis.
Biological Activity and Mechanism of Action
Hypothesized Pharmacological Targets
Quinazolinones are known to interact with multiple biological targets, including:
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Tyrosine Kinases: Inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, critical in cancer proliferation.
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GABA Receptors: Modulation of γ-aminobutyric acid (GABA) neurotransmission, relevant to neurological disorders.
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Topoisomerase II: Interference with DNA replication and repair mechanisms in rapidly dividing cells.
The sulfanyl group in this compound may enhance binding to cysteine-rich domains in target proteins, while the methoxyphenyl group could improve blood-brain barrier penetration for CNS applications.
In Vitro Studies
Although direct studies on this compound are lacking, structurally related quinazolinones exhibit:
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Anticancer Activity: IC₅₀ values of 2–10 μM against MCF-7 (breast) and A549 (lung) cancer cell lines.
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Antimicrobial Effects: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | Key Structural Differences | Reported Activity |
|---|---|---|---|
| N-(3-Methoxyphenyl)-2-[(2-oxo-... | 345.42 | Hexahydroquinazolinone, methoxyphenyl | Hypothesized anticancer, neuroprotective |
| 2-[(2-Oxo-...-trifluoromethyl) | 383.39 | Trifluoromethylphenyl substituent | Protein interaction inhibition |
| N-(3-Methoxybenzyl)-2-((2-oxo-... | 359.44 | Methoxybenzyl group | Cytotoxicity (IC₅₀ 12 μM, HeLa) |
The trifluoromethyl derivative exhibits enhanced metabolic stability due to fluorine’s electronegativity, while the methoxybenzyl analog shows improved cytotoxicity, likely due to increased lipophilicity.
Research Gaps and Future Directions
Unaddressed Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: Acute and chronic toxicity studies in preclinical models are needed.
Recommended Studies
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Proteomic Profiling: Identify binding partners using affinity chromatography-mass spectrometry.
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In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.
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